molecular formula C19H28BNO6 B1429181 Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1070979-39-3

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1429181
CAS No.: 1070979-39-3
M. Wt: 377.2 g/mol
InChI Key: PNRADUSPUQGVEG-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C19H28BNO6. It is commonly used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic ester group, which is crucial for its reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronic ester in the Suzuki-Miyaura coupling reaction. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecular structures with high precision.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a boronic ester group and a protected amino group. This allows for selective reactions and the formation of complex structures that are not easily achievable with other compounds .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-14-10-9-12(11-13(14)15(22)24-8)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRADUSPUQGVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 6
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Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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